Dazoxiben Dazoxiben Dazoxiben is an antithrombotic agent is a drug that reduces the formation of blood clots.
Brand Name: Vulcanchem
CAS No.: 78218-09-4
VCID: VC0005625
InChI: InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
SMILES: C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

Dazoxiben

CAS No.: 78218-09-4

Cat. No.: VC0005625

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Dazoxiben - 78218-09-4

Specification

CAS No. 78218-09-4
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 4-(2-imidazol-1-ylethoxy)benzoic acid
Standard InChI InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
Standard InChI Key XQGZSYKGWHUSDH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Canonical SMILES C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2
Appearance Solid powder

Introduction

Chemical Identity and Pharmacological Classification

Structural and Chemical Properties

Dazoxiben belongs to the benzoic acid class, characterized by a benzene ring substituted with an imidazole-containing ethoxy group. Its hydrochloride salt (UNII: G5AI939LWF) enhances solubility and bioavailability, critical for oral administration . The compound’s structure enables selective interaction with thromboxane synthase, differentiating it from non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes broadly .

Table 1: Key Chemical Identifiers of Dazoxiben

PropertyValue
CAS Registry Number78218-09-4 (base), 74226-22-5 (HCl)
Molecular FormulaC12H12N2O3C_{12}H_{12}N_{2}O_{3}
Molecular Weight232.24 g/mol
SynonymsUK-37248, Dazoxibenum

Mechanism of Action and Pharmacodynamic Effects

Thromboxane Synthase Inhibition

Dazoxiben specifically inhibits thromboxane synthase (TXAS), an enzyme responsible for converting prostaglandin H2H_2 (PGH2_2) into thromboxane A2A_2 (TXA2_2). By blocking this pathway, Dazoxiben reduces TXA2_2-mediated vasoconstriction and platelet aggregation, while diverting PGH2_2 toward prostacyclin (PGI2_2) synthesis in endothelial cells . Prostacyclin acts as a vasodilator and platelet inhibitor, theoretically creating a favorable balance for vascular homeostasis .

Secondary Pharmacodynamic Interactions

Clinical Trials and Therapeutic Efficacy

Raynaud’s Syndrome Studies

A double-blind, placebo-controlled trial involving 20 patients with severe Raynaud’s syndrome evaluated Dazoxiben (400 mg/day for six weeks). Clinical symptoms improved significantly in the treatment group (11 patients), though objective measures like hand temperature and plasma thromboxane B2B_2 levels remained unchanged . Contrastingly, a smaller study (n=10) found no subjective or objective benefits, highlighting variability in patient responsiveness .

Study DesignSample SizeDosagePrimary OutcomeSource
Double-blind, RCT20400 mg/daySymptomatic improvement; no hemodynamic changes
Controlled prospective10Not specifiedNo significant clinical or rheological effects

Recent Research and Unresolved Questions

Mechanistic Ambiguities

The disconnect between Dazoxiben’s biochemical action (TXAS inhibition) and clinical outcomes in Raynaud’s patients necessitates further investigation. Hypotheses include endothelial receptor modulation or interactions with alternative arachidonic acid metabolites .

Comparative Efficacy Studies

Recent animal studies propose synergistic effects when combining Dazoxiben with PGI2_2 analogs, potentially enhancing vasodilation . Human trials are needed to validate these findings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator